Tenovin-D3
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Overview
Description
Tenovin-D3 is an inhibitor of sirtuin SirT2. It acts by increasing p21 (CDKN1A) expression in a p53-independent manner.
Scientific Research Applications
1. Inhibition of Sirtuin SirT2 and Induction of p21 Expression
Tenovin-D3 is a novel small-molecule inhibitor that preferentially inhibits sirtuin SirT2. It induces the expression of the cell-cycle regulator p21 (CDKN1A) in a p53-independent manner. This effect is significant as it suggests that SirT2 inhibition and class I/II HDAC inhibitors influence cell-cycle progression similarly. This research highlights the potential of this compound in cancer therapeutics by impacting cell-cycle regulation (McCarthy et al., 2013).
2. Activation of p53 and Potential Antitumor Activity
This compound, alongside compounds like tenovin-1 and tenovin-6, has been identified to activate p53, a key tumor suppressor, through the inhibition of sirtuins SirT1 and SirT2. This mechanism highlights its potential in decreasing tumor growth in vivo and supports its use as a biological tool for studying sirtuin function, with implications for cancer treatment (Laín et al., 2007).
3. Insights into Structural Requirements for Sirtuin Inhibition
Through the synthesis of novel Tenovin analogues, including this compound, there has been an improved understanding of the structural requirements for activity against sirtuins in vitro. This research provides critical insights into the functions of SirT1 in cells and opens pathways for further development in therapeutics, particularly for cancer and neurodegenerative diseases (McCarthy et al., 2012).
4. Impairment of Autophagy by Inhibiting Autophagic Flux
This compound, similar to Tenovin-6, has been shown to impair the autophagy pathway. This effect is notable as it suggests a broader impact of this compound beyond sirtuin inhibition, providing a cautionary note in interpreting results where it is used solely as a sirtuin inhibitor (Yuan et al., 2017).
5. Polypharmacology and Activation of p53 by Multiple Mechanisms
This compound, part of the tenovin class, demonstrates polypharmacology by activating p53 through multiple mechanisms, including inhibition of DHODH and blocking uridine transport. This discovery reveals that this compound's ability to activate p53 may occur via different mechanisms, providing a more comprehensive understanding of its potential therapeutic applications (Ladds et al., 2020).
Properties
1258283-70-3 | |
Molecular Formula |
C22H27Cl3N4O3S |
Molecular Weight |
533.89 |
IUPAC Name |
3,5-Dichloro-N-[[[4-[[5-(dimethylamino)-1-oxopentyl]amino]phenyl]amino]thioxomethyl]-4-methoxy-benzamide hydrochloride |
InChI |
InChI=1S/C22H26Cl2N4O3S.ClH/c1-28(2)11-5-4-6-19(29)25-15-7-9-16(10-8-15)26-22(32)27-21(30)14-12-17(23)20(31-3)18(24)13-14;/h7-10,12-13H,4-6,11H2,1-3H3,(H,25,29)(H2,26,27,30,32);1H |
InChI Key |
FVSPWQVQKHLXPA-UHFFFAOYSA-N |
SMILES |
O=C(NC(NC1=CC=C(NC(CCCCN(C)C)=O)C=C1)=S)C2=CC(Cl)=C(OC)C(Cl)=C2.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Tenovin-D3; Tenovin D3; TenovinD3; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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